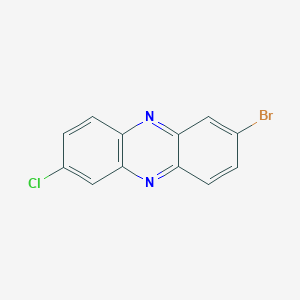
2-Bromo-7-chlorophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chlorophenazine is a chemical compound with the molecular weight of 293.55 . It is also known by its IUPAC name, 2-bromo-7-chlorophenazine .
Synthesis Analysis
The synthesis of phenazines, such as 2-Bromo-7-chlorophenazine, can be achieved through several methods. These include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .Molecular Structure Analysis
The molecular structure of 2-Bromo-7-chlorophenazine consists of 6 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . The InChI code for this compound is 1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H .Scientific Research Applications
Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .
The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
Antimicrobial Activity
Phenazines have been recognized for their antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial agents.
Antitumor Activity
Phenazines also show potential in cancer treatment due to their antitumor activity . They can inhibit the growth of cancer cells, providing a new avenue for cancer therapy.
Antioxidant Activity
Phenazines can act as antioxidants , neutralizing harmful free radicals in the body. This property could be harnessed in the development of health supplements or treatments for diseases caused by oxidative stress.
Antimalarial Activity
Some phenazines have shown antimalarial activity . They could potentially be used in the development of new drugs to treat malaria.
Neuroprotectant Activity
Phenazines may have neuroprotective effects , potentially helping to protect nerve cells from damage. This could be beneficial in the treatment of neurodegenerative diseases.
Industrial Applications
Due to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target . They could be used in various industrial processes, such as the production of dyes and pigments.
Trypanocidal Activity
Phenazines have shown trypanocidal activity . They could potentially be used in the development of new drugs to treat diseases caused by trypanosomes, such as African sleeping sickness and Chagas disease.
Anti-Hepatitis C Viral Replication
Some phenazines have shown activity against the replication of the Hepatitis C virus . This could lead to the development of new antiviral drugs.
Antifungal Activity
Phenazines have demonstrated antifungal properties . They could be used in the development of new antifungal agents.
Antileishmanial Activity
Phenazines have shown antileishmanial activity . They could potentially be used in the development of new drugs to treat leishmaniasis.
Insecticidal Activity
Phenazines have shown insecticidal activity . They could potentially be used in the development of new insecticides.
Synthesis of Dyes and Pigments
Phenazines can be used in the synthesis of dyes and pigments . Their rich color and stability make them suitable for this application.
Safety And Hazards
properties
IUPAC Name |
2-bromo-7-chlorophenazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYLPJSPWLINLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C3C=CC(=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-chlorophenazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2765861.png)
![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)
![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2765867.png)
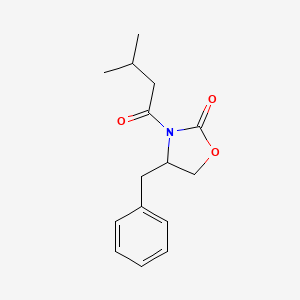
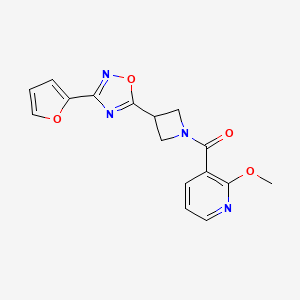
![2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2765871.png)
![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)
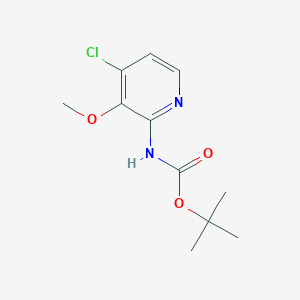
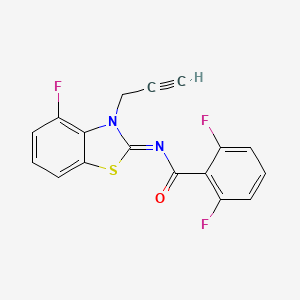
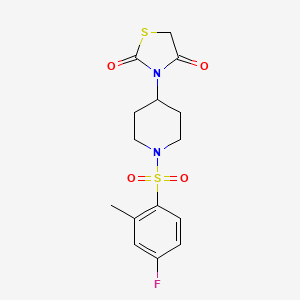
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)